![molecular formula C12H11ClN2O B2800523 2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine CAS No. 2198644-46-9](/img/structure/B2800523.png)

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

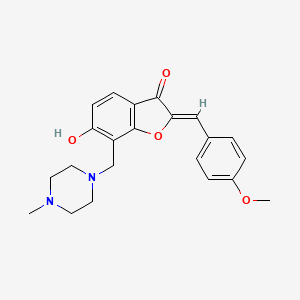

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPME is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic N-Oxide

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine has been utilized in the synthesis of heterocyclic N-oxides. A notable method involves the oxidation of pyridines, like 2-chloropyridine, to their N-oxides using trichloroisocyanuric acid, acetic acid, sodium acetate, and water in solvents such as acetonitrile and methylene dichloride, yielding 78%–90% product. This reaction is significant for its simplicity and efficiency, and it has broad applications in the preparation of heterocyclic N-oxides, which are valuable intermediates in various chemical processes (Zhong, Guo, & Song, 2004).

Insecticidal Compound Synthesis

Another research avenue explores the compound's utility in creating insecticidal agents. For instance, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid involves a series of steps starting from 2-chloro-5-chloromethylpyridine. This pathway leads to the production of compounds with potential insecticidal properties, indicating the compound's role in developing agricultural or pest control agents (Holla et al., 2004).

Wirkmechanismus

Target of Action

Further experimental studies are needed to identify the specific targets .

Mode of Action

Pyridine derivatives are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves oxidative addition and transmetalation, where organic groups are transferred from boron to palladium . The downstream effects of this pathway depend on the specific targets and biological context.

Result of Action

The formation of carbon-carbon bonds through suzuki–miyaura cross-coupling could potentially lead to structural modifications in target molecules, influencing their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets . .

Eigenschaften

IUPAC Name |

2-[(3-chloropyridin-2-yl)oxymethyl]-6-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJQAGKWNLXDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2800442.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)

![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)